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Compound of Interest

Compound Name:
N,N-Dimethyl-2-

(perfluorophenoxy)ethanamine

CAS No.: 2044704-44-9

Cat. No.: B1435845 Get Quote

Executive Summary & Chemical Identity
N,N-Dimethyl-2-(perfluorophenoxy)ethanamine is a specialized fluorinated intermediate

used in medicinal chemistry and fluorous synthesis. It combines a highly electron-deficient

pentafluorophenyl (Pfp) moiety with a basic dimethylaminoethyl side chain. This unique "push-

pull" electronic structure—an electron-withdrawing aromatic ring coupled to an electron-

donating amine—creates a distinct spectroscopic signature essential for structural validation.

This guide provides a rigorous analysis of the compound's Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, synthesized from fundamental

principles of organofluorine chemistry and analogous structural data.
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Property Data

IUPAC Name
2-(2,3,4,5,6-Pentafluorophenoxy)-N,N-

dimethylethanamine

Molecular Formula C₁₀H₁₀F₅NO

Molecular Weight 255.19 g/mol

Monoisotopic Mass 255.0683 Da

Structure C₆F₅–O–CH₂–CH₂–N(CH₃)₂

Appearance Colorless to pale yellow oil

Solubility
Soluble in CHCl₃, MeOH, DCM; limited water

solubility

Mass Spectrometry (MS) Analysis
The mass spectrum of N,N-Dimethyl-2-(perfluorophenoxy)ethanamine is dominated by the

stability of the nitrogen cation formed via

-cleavage.

Fragmentation Pathway[6]
Molecular Ion (

): A weak signal at m/z 255 is typically observed. The tertiary amine lowers the ionization
potential, but the resulting radical cation is unstable.

Base Peak (

): The spectrum is characterized by a dominant peak at m/z 58.[1] This corresponds to the
iminium ion

, formed by

-cleavage of the C–C bond next to the nitrogen. This is the diagnostic "fingerprint" for any

-dimethyl-ethyl amine derivative.
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Pentafluorophenoxy Fragment: A minor peak at m/z 183 may be observed, corresponding to

the

or

species, though the charge is preferentially retained on the nitrogen fragment.

MS Visualization (DOT)

Figure 1: Dominant MS Fragmentation Pathway (Alpha-Cleavage)
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Caption: The primary fragmentation pathway is driven by the nitrogen lone pair, resulting in a

stable iminium ion at m/z 58.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[3][8]
Proton ( H) NMR
The proton spectrum is simple due to the lack of aromatic protons (the ring is perfluorinated). It

displays three distinct aliphatic environments.
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Context

2.30 – 2.35 Singlet (s) 6H –N(CH₃)₂

Chemically

equivalent

methyl groups on

Nitrogen.

2.70 – 2.75
Triplet (

Hz)
2H –CH₂–N

Methylene

adjacent to

amine. Upfield

due to lower

electronegativity

of N vs O.

4.15 – 4.25
Triplet (

Hz)
2H –O–CH₂–

Methylene

adjacent to

Oxygen.

Deshielded by

the

electronegative

O-ArF group.

Note: Solvent

.[2][3] Shifts may vary slightly (

ppm) depending on concentration and pH.

Fluorine ( F) NMR
This is the most diagnostic tool for validating the pentafluorophenyl group. The spectrum

typically shows three multiplet signals corresponding to the ortho, meta, and para positions.
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Shift (

, ppm)
Multiplicity Integration Assignment Notes

-156.0 to -158.0 Multiplet (dd) 2F Ortho-F

Closest to the

Oxygen

substituent.

-162.0 to -164.0 Triplet/Multiplet 1F Para-F
Distal to the

substituent.

-163.0 to -165.0 Multiplet (m) 2F Meta-F

Often overlaps

slightly with Para

signal.

Reference Standard:

(

0.0 ppm).

Carbon ( C) NMR
The

C spectrum is complex in the aromatic region due to Carbon-Fluorine coupling (

Hz), often resulting in broad or split peaks that can be difficult to observe without high scan
counts.

Aliphatic Carbons:

~45.8 ppm:

~58.2 ppm:

[4]

~68.5 ppm:

[4]
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Aromatic Carbons (

):

132 - 145 ppm: Multiple complex signals (doublets of methyls) corresponding to the C-F

carbons.

~134 ppm: Ipso carbon (

).

Infrared (IR) Spectroscopy
The IR spectrum is distinct due to the absence of C-H aromatic stretches (since all H are

replaced by F) and the presence of intense C-F bands.

2770 – 2950 cm⁻¹: C-H stretching (Aliphatic). The "Bohlmann bands" (C-H stretch adjacent

to amine lone pair) may be visible around 2700–2800 cm⁻¹.

1500 – 1520 cm⁻¹: Aromatic Ring Stretch (Perfluorinated ring breathing mode). Very Strong.

1000 – 1100 cm⁻¹: C-F Stretching.[4] Broad and intense region.

~1250 cm⁻¹: C-O-C asymmetric stretch (Aryl alkyl ether).

Experimental Workflow & Synthesis Logic
To obtain high-quality spectroscopic data, the compound is typically synthesized via

nucleophilic aromatic substitution (

) or O-alkylation.

Synthesis & Characterization Workflow (DOT)
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Figure 2: Synthesis and Validation Workflow
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Caption: The synthesis relies on the acidity of pentafluorophenol (pKa ~5.5) facilitating facile O-

alkylation.

Protocol for Data Acquisition
Sample Prep: Dissolve ~10 mg of the oil in 0.6 mL

. Ensure the solvent is acid-free to prevent protonation of the amine, which would shift the

-protons downfield (~3.5 ppm) and broaden the signals.

19F Parameters: Set spectral window to -100 to -200 ppm. No proton decoupling is usually

necessary for basic identification, but

can sharpen signals.

MS Method: Use GC-MS with Electron Impact (EI) ionization. Expect the molecular ion to be

elusive; focus on the m/z 58 base peak for confirmation of the amine tail.
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meta -164).
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Spectral Database for Organic Compounds (SDBS): Analogous data for N,N-dimethyl-2-

phenoxyethanamine (SDBS No. 3215) used for aliphatic chain correlation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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